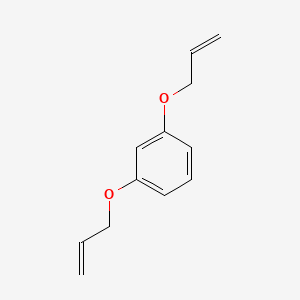

1,3-Bis(allyloxy)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-bis(prop-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h3-7,10H,1-2,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJYGOOYSJQPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC=C1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396025 | |

| Record name | 1,3-bis(allyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13594-95-1 | |

| Record name | 1,3-bis(allyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Contemporary Organic Chemistry Research

The importance of 1,3-bis(allyloxy)benzene in modern organic chemistry stems from its role as a versatile synthetic intermediate and a functional monomer. Its unique structure allows for participation in a variety of reactions, enabling the construction of complex molecular frameworks and advanced materials.

A primary area of its significance is in polymer science , where it functions as a cross-linking agent or a comonomer. The two allyl groups are capable of undergoing polymerization, which is crucial for developing new materials with specifically designed properties. smolecule.com This reactivity allows it to be incorporated into novel polymer structures, including advanced functional polymers used in electronics and optics. beilstein-journals.org

As an intermediate in complex synthesis , the compound offers multiple pathways for elaboration. The allyl groups can be transformed through various methods, including rearrangements and metal-catalyzed reactions, while the aromatic ring can undergo electrophilic substitution. This multi-faceted reactivity makes it a valuable starting point for creating more intricate molecules. smolecule.com

Furthermore, this compound serves as a key substrate for studying reaction mechanisms . Its symmetrical, yet reactive, nature makes it an ideal model for investigating fundamental organic reactions, most notably the Claisen rearrangement, providing insights into the pericyclic reaction pathways and regioselectivity. skemman.is

Synthetic Methodologies and Chemical Synthesis Pathways

O-Allylation Strategies for 1,3-Bis(allyloxy)benzene

The principal method for synthesizing this compound is through the O-allylation of resorcinol (B1680541). smolecule.com This process involves the reaction of resorcinol with an allylating agent, typically an allyl halide, in the presence of a base. smolecule.com

Synthesis via O-Allylation of Resorcinol with Allyl Halides

The direct O-allylation of resorcinol with allyl halides, such as allyl bromide, is a fundamental approach to producing this compound. smolecule.comresearchgate.net The reaction is typically carried out in the presence of a base, like potassium hydroxide (B78521), to deprotonate the hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion that readily attacks the allyl halide. smolecule.comresearchgate.net The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Application of Phase-Transfer Catalysis in O-Allylation

Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate the O-allylation of resorcinol. crdeepjournal.org PTC is particularly useful in reactions where the reactants are in immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgbcrec.id The catalyst, typically a quaternary ammonium (B1175870) salt, transports the reactant anion from the aqueous or solid phase to the organic phase where the reaction occurs. ijstr.org This method offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields. crdeepjournal.orgbcrec.id

To further enhance the efficiency of phase-transfer catalysis, multi-site phase-transfer catalysts (MPTCs) have been developed and employed in the synthesis of this compound. researchgate.netbcrec.id Unlike traditional single-site catalysts, MPTCs possess multiple active sites within a single molecule, which can significantly increase the rate of the reaction. bcrec.idbcrec.id For instance, the use of 1,3,5,7-tetrabenzylhexamethylenetetraammonium tetrachloride as an MPTC in the O-allylation of resorcinol has been reported to substantially improve the reaction kinetics. researchgate.net The increased efficacy of MPTCs is attributed to their ability to transport more reactant anions across the phase boundary.

A study on the synthesis of 1,3-bis(4-nitrophenoxy)benzene, a related compound, demonstrated that increasing the concentration of the MPTC led to a linear increase in the apparent rate constant of the reaction. This highlights the crucial role of the catalyst concentration in optimizing the reaction rate.

| MPTC Concentration (mol%) | Apparent Rate Constant (kapp) x 10⁻³ min⁻¹ |

| 1 | 9.85 |

| 2 | 13.24 |

| 3 | 17.65 |

| 4 | 21.18 |

| 5 | 24.89 |

Data adapted from a study on the synthesis of 1,3-bis(4-nitrophenoxy)benzene, illustrating the general principle of MPTC concentration effects.

The mechanism of phase-transfer catalysis in the O-allylation of resorcinol involves several key steps. First, the base in the aqueous or solid phase deprotonates the resorcinol to form the resorcinol dianion. The MPTC then forms an ion pair with the dianion and transports it into the organic phase containing the allyl halide. In the organic phase, the nucleophilic dianion reacts with the allyl halide to form this compound. The catalyst then returns to the aqueous or solid phase to repeat the cycle. ijstr.org The efficiency of this process is dependent on factors such as the lipophilicity of the catalyst and the nature of the organic solvent. bcrec.id

Utilization of Multi-Site Phase-Transfer Catalysts (MPTCs)

Role of Ultrasonication in Enhanced Synthesis

The application of ultrasonic irradiation has been shown to significantly accelerate the synthesis of this compound, particularly when combined with phase-transfer catalysis. researchgate.netacs.org Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through various physical and chemical effects. acs.org

Ultrasonic irradiation enhances the reaction kinetics primarily through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. researchgate.net This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals and increased mass transfer between the phases. researchgate.netresearchgate.net

In the synthesis of this compound, the combination of MPTC and ultrasound (40kHz, 300W) has been shown to dramatically increase the reaction rate. researchgate.net Studies on similar systems have demonstrated a significant increase in the apparent rate constant (kapp) in the presence of ultrasound compared to silent conditions. For example, in a related synthesis, the kapp value increased from 6.48 × 10⁻³ min⁻¹ without ultrasound to 21.18 × 10⁻³ min⁻¹ with 40 kHz ultrasound. This represents a greater than three-fold increase in the reaction rate.

| Ultrasonic Frequency (kHz) | Apparent Rate Constant (kapp) x 10⁻³ min⁻¹ |

| 0 (Silent) | 6.48 |

| 28 | 14.64 |

| 40 | 21.18 |

Data adapted from a study on the synthesis of 1,3-bis(4-nitrophenoxy)benzene, illustrating the kinetic enhancement by ultrasonication.

The synergistic effect of MPTC and ultrasound provides a rapid and efficient method for the synthesis of this compound, offering advantages in terms of reduced reaction times and potentially higher yields. researchgate.net

Synergistic Effects of Ultrasound and Catalysis

The synthesis of this compound is significantly enhanced by the combined use of ultrasound and phase-transfer catalysis (PTC). smolecule.comresearchgate.net This approach involves the O-allylation of resorcinol with allyl bromide in the presence of a base like potassium hydroxide. smolecule.comresearchgate.net The use of a multi-site phase-transfer catalyst (MPTC), such as 1,3,5,7-tetrabenzylhexamethylenetetraammonium tetrachloride, in conjunction with ultrasonic irradiation (e.g., 40kHz, 300W), dramatically increases the reaction rate. smolecule.comresearchgate.net

Studies have demonstrated that this synergistic effect can make the reaction up to seven times faster than traditional methods. smolecule.com For instance, under ultrasonic irradiation of 300W, a reaction rate of 0.106 min⁻¹ was observed, compared to 0.0563 min⁻¹ without sonication. hielscher.com The ultrasound promotes the reaction through cavitational effects, which create fine emulsions and increase the interfacial area for the reaction to occur. researchgate.nethielscher.com This technique is recognized as an environmentally friendly method for synthesizing various organic compounds under heterogeneous conditions. researchgate.net

The application of ultrasound is not limited to the synthesis of this compound. It has also been shown to enhance other reactions, such as the dichlorocarbene (B158193) addition to 1,3-bis(allyloxy)-5-methylbenzene under biphasic conditions. pnu.ac.ir In this case, the combination of ultrasound and mechanical stirring showed greater activity than either method individually. pnu.ac.ir The apparent rate constant of these reactions is influenced by various factors, including stirring speed, and the concentrations of the substrate, catalyst, and sodium hydroxide. pnu.ac.ir

| Parameter | Condition | Effect on Reaction |

| Catalyst | Multi-site phase-transfer catalyst (MPTC) | Significantly increases reaction rate. smolecule.comresearchgate.net |

| Ultrasound | 40kHz, 300W | Accelerates the reaction up to sevenfold. smolecule.comhielscher.com |

| Reactants | Resorcinol, Allyl Bromide | Key starting materials for O-allylation. smolecule.comresearchgate.net |

| Base | Potassium Hydroxide | Facilitates the deprotonation of resorcinol. smolecule.comresearchgate.net |

| Solvent | Chlorobenzene | Provides the reaction medium. researchgate.net |

Derivatization Strategies for Allyloxy-Functionalized Benzene (B151609) Systems

The allyloxy groups in benzene systems provide reactive sites for a variety of chemical transformations, enabling the synthesis of more complex molecules.

Williamson Ether Synthesis in Related Systems

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including allyloxy-functionalized benzene derivatives. masterorganicchemistry.comsci-hub.se This S_N2 reaction involves the reaction of a phenoxide with an allyl halide. masterorganicchemistry.comsci-hub.se While effective, this method often requires stoichiometric amounts of a base and an unhindered alkylating reagent. sci-hub.se

For example, the synthesis of 4-(allyloxy)-3,5-dimethylbenzaldehyde (B3076161) involves the reaction of 3,5-dimethylphenol (B42653) with allyl bromide in the presence of a base like potassium carbonate. Similarly, 2,5-bis(allyloxy)terephthalic acid can be synthesized through the double alkylation of 2,5-dihydroxyterephthalic acid with allyl bromide under basic conditions, achieving a 61% yield in dimethylformamide (DMF) with potassium carbonate at 100°C.

The success of the Williamson ether synthesis is dependent on the steric hindrance of the reactants. It works best with primary alkyl halides, as tertiary alkyl halides tend to undergo elimination reactions instead. masterorganicchemistry.comedubirdie.com

| Reactant 1 | Reactant 2 | Base | Product |

| 3,5-dimethylphenol | Allyl bromide | Potassium carbonate | 4-(allyloxy)-3,5-dimethylbenzaldehyde |

| 2,5-dihydroxyterephthalic acid | Allyl bromide | Potassium carbonate | 2,5-bis(allyloxy)terephthalic acid |

| Alcohol | Alkyl halide/tosylate | Strong base (e.g., NaH) | Ether masterorganicchemistry.comedubirdie.com |

Introduction of Allyloxy Functionalities into Complex Architectures

The introduction of allyloxy groups into more complex molecular structures is a key strategy for creating novel materials and compounds with specific properties. mdpi.comsmolecule.com The allyl group can be introduced via reaction with an allyl halide or allyl alcohol in the presence of a catalyst. smolecule.comontosight.ai

For instance, the synthesis of 3-(allyl)-2-(allyloxy)benzaldehyde involves reacting an appropriately substituted benzaldehyde (B42025) with an allyl halide or alcohol. ontosight.ai These allyloxy-functionalized molecules can then serve as intermediates in the synthesis of more elaborate structures, including pharmaceuticals and materials with specific optical or electrical properties, through reactions like cross-coupling, cycloadditions, or polymerization. ontosight.ai

Synthesis of Allyloxy-Substituted Ketone Derivatives

The synthesis of ketones bearing an allyloxy group can be achieved through various methods. One approach involves the reaction of an allylic alcohol with a ketone in the presence of an acid-acting catalyst at elevated temperatures (70°C to 400°C). google.com This process can be used to prepare alpha-allyl-substituted ketones from a range of aliphatic, cycloaliphatic, and aryl alkyl ketones. google.com

Another strategy involves the researchgate.nethielscher.com-Wittig rearrangement of allyloxyketones. researchgate.net This reaction can be catalyzed by organocatalysts, such as small pyrrolidine-based catalysts, to produce α-hydroxy ketones with high diastereoselectivity and enantioselectivity. researchgate.net

Furthermore, α-alkoxy ketones can be converted into 1-alkynyl ethers, which, when derived from allylic alcohols, can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to form γ,δ-unsaturated carboxylic acid derivatives. nih.gov This highlights the versatility of the allyloxy group in facilitating complex molecular rearrangements to generate diverse ketone derivatives. nih.gov

Reactivity and Mechanistic Investigations of 1,3 Bis Allyloxy Benzene and Analogues

Fundamental Chemical Reactions of Allyloxy Moieties

The allyl group (CH₂=CH-CH₂-) is a versatile functional group. The presence of a double bond adjacent to an ether linkage in the allyloxy moiety (-O-CH₂-CH=CH₂) allows for a range of fundamental chemical reactions.

Photochemical Transformations

The allyloxy group can undergo significant transformations when exposed to ultraviolet light. These photochemical reactions often involve intramolecular hydrogen abstraction and subsequent rearrangements, leading to the formation of complex cyclic or rearranged products. acgpubs.orgresearchgate.net

In molecules containing a suitable chromophore, such as a carbonyl group, photoexcitation can lead to the abstraction of a hydrogen atom from the allyloxy side chain. This process typically occurs through a six-membered cyclic transition state, generating a 1,4-biradical intermediate. acgpubs.org This biradical can then cyclize to form new heterocyclic structures. For instance, studies on 3-allyloxy-2-phenylchromones have shown that irradiation leads to the formation of vinyl-substituted pyranopyrane derivatives. acgpubs.orgresearchgate.net

Similarly, the photochemistry of 5-allyloxy-1-aryl-tetrazoles, when irradiated with a low-pressure mercury lamp (λ = 254 nm), results in the extrusion of molecular nitrogen and the formation of N-phenyl-1,3-oxazines as the primary photoproducts. mdpi.com The solvent can also play a crucial role in the reaction outcome. For example, the irradiation of 3-allyloxy-1,2,4-oxadiazoles in dichloromethane (B109758) (DCM) leads to chlorinated 2-oxazoline derivatives via an intramolecular nitrene addition to the olefin, followed by the opening of the resulting aziridine (B145994) ring by HCl generated from the solvent. researchgate.net

Table 1: Examples of Photochemical Transformations of Allyloxy Analogues

| Starting Material | Reaction Conditions | Major Product(s) | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| 3-Allyloxy-2-phenylchromones | UV light (Pyrex filtered, 125W Hg lamp), Benzene (B151609) | Vinyl substituted benzopyranopyrans | Intramolecular H-abstraction by excited carbonyl, formation of 1,4-biradicals | acgpubs.orgresearchgate.net |

| 5-Allyloxy-1-aryl-tetrazoles | UV light (λ = 254 nm), Methanol/Acetonitrile | N-Aryl-1,3-oxazines | Photoextrusion of molecular nitrogen | mdpi.com |

| 3-Allyloxy-1,2,4-oxadiazoles | UV light (λ = 254 nm), Dichloromethane (DCM) | Chlorinated 2-oxazoline derivatives | Intramolecular nitrene addition and aziridine ring opening | researchgate.net |

Electrophilic and Nucleophilic Additions

The carbon-carbon double bond within the allyloxy groups of 1,3-bis(allyloxy)benzene is susceptible to both electrophilic and nucleophilic addition reactions, characteristic of alkenes.

Electrophilic Addition: Electrophiles readily add across the double bond. In accordance with Markovnikov's rule, the electrophilic addition of protic acids like HBr to an allyl group results in the formation of the more stable secondary carbocation intermediate, leading to the corresponding halo-substituted product. openstax.org For this compound, this would involve the protonation of the terminal carbon of the allyl group's double bond, followed by the attack of the nucleophile (e.g., Br⁻) on the internal carbon. The electron-releasing nature of the adjacent oxygen atom can influence the stability of the carbocation intermediate.

Nucleophilic Addition: While simple alkenes are not typically reactive towards nucleophiles, nucleophilic attack can occur on allyl systems, particularly when they are part of a metal complex. umb.edu For example, transition metal coordination to the double bond can render it susceptible to attack by nucleophiles. acs.org Sequential electrophile/nucleophile additions to diene complexes have been developed as a synthetic tool, where an electrophile first adds to the diene to form a cationic π-allyl complex, which is then attacked by a nucleophile. acs.org This type of reactivity highlights the potential for functionalizing the allyl groups of this compound through metal-mediated processes.

Catalyzed Reactions Involving this compound

The reactivity of the allyl groups can be precisely controlled and channeled into specific pathways using catalysts, particularly those based on transition metals.

Transition Metal-Catalyzed Processes

Transition metal catalysis provides powerful methods for modifying the allyloxy groups in this compound. core.ac.ukscholaris.ca These processes are often highly efficient and selective, enabling transformations such as hydrogenation and deprotection under mild conditions.

The double bonds of the two allyl groups in this compound can be reduced to single bonds through catalytic hydrogenation. This reaction converts the allyloxy groups into propyloxy groups, yielding 1,3-bis(propyloxy)benzene.

The process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on charcoal (Pd/C) is a commonly used and effective catalyst for this transformation. core.ac.uk Studies on analogous compounds, such as 1,4-bis(allyloxy) derivatives, have demonstrated that catalytic hydrogenation over palladium-charcoal effectively reduces the allyl double bonds. core.ac.uk Other earth-abundant metal complexes, for instance those based on cobalt, have also been developed for the hydrogenation of various alkenes under mild conditions (e.g., 1-4 atm H₂). nsf.gov

Table 2: Representative Catalytic Systems for Alkene Hydrogenation

| Catalyst System | Substrate Type | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Palladium on Charcoal (Pd/C) | Allyloxyarenes | H₂ gas, suitable solvent (e.g., ethanol) | Propyloxyarene | core.ac.uk |

| Bisoxazoline-Ligated Cobalt Complex | Aliphatic, aromatic, internal alkenes | H₂ gas (1-4 atm), 22-25 °C | Saturated alkane | nsf.gov |

| Iridium-N,P Complex | Allylic Alcohols | H₂ gas (10 bar), CH₂Cl₂ | Saturated Alcohol | acs.org |

The allyl group is frequently used as a protecting group for alcohols and phenols in organic synthesis because of its stability under various conditions and its selective removal. organic-chemistry.org Palladium-catalyzed reactions are the premier method for the deprotection of allyl ethers, which cleaves the C-O bond of the allyloxy group to regenerate the parent phenol, in this case, resorcinol (B1680541). colab.wsgoogle.com

The mechanism for this transformation is well-established. uva.nl It begins with the coordination of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the double bond of the allyl group. This is followed by oxidative addition to form a cationic π-allylpalladium(II) complex and a phenoxide anion. To complete the catalytic cycle and release the free phenol, an "allyl scavenger" or nucleophile is added to the reaction mixture. This nucleophile attacks the π-allyl moiety on the palladium complex, regenerating the Pd(0) catalyst and forming an allylated scavenger. uva.nl

A variety of nucleophilic scavengers can be used, including morpholine, barbituric acid derivatives, formic acid, and sodium 2-ethylhexanoate. organic-chemistry.orggoogle.comuva.nl The choice of scavenger can be tailored to the specific substrate and desired reaction conditions. This methodology allows for the efficient, one-pot cleavage of the allyl ether under mild and often neutral conditions. organic-chemistry.org

Table 3: Common Reagents for Palladium-Catalyzed Allyl Ether Deprotection

| Palladium Catalyst | Allyl Scavenger (Nucleophile) | Typical Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Morpholine | THF / CH₂Cl₂ | Commonly used, effective scavenger | uva.nl |

| Pd(0) catalyst | Barbituric acid derivatives | MeOH / aq. 1,4-Dioxane | Allows for selective cleavage of different allyl ethers at controlled temperatures | organic-chemistry.org |

| Pd(OAc)₂ / PPh₃ | Formic Acid | THF | Acts as a source of hydride for reductive cleavage | uva.nl |

| Organic-soluble Pd complex | 2-Ethylhexanoic acid or its alkali salt | Non-hydroxylic organic solvent | Drives reaction to completion by precipitation of product salt | google.com |

| Pd(PPh₃)₄ / ZnCl₂ | Polymethylhydrosiloxane (PMHS) | - | Mild conditions for deprotection of allyl ethers, amines, and esters | organic-chemistry.org |

Hydrogenation Studies

Carbene Addition Reactions

Carbene addition reactions represent a significant class of transformations in organic synthesis, allowing for the formation of cyclopropane (B1198618) rings. Carbenes, neutral intermediates containing a divalent carbon atom with six valence electrons, are highly reactive electrophiles that can react with carbon-carbon double bonds. libretexts.orglibretexts.org

Dichlorocarbene (B158193) (:CCl₂), a commonly used carbene, can be generated from chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) or sodium hydroxide. libretexts.orgwikidoc.org This reactive intermediate readily adds to the double bonds of allyloxybenzenes. In the case of this compound, the addition of dichlorocarbene occurs at the allyl groups' carbon-carbon double bonds, leading to the formation of dichlorocyclopropane derivatives.

The reaction of dichlorocarbene with alkenes is a concerted [1+2] cycloaddition, which means the new bonds are formed in a single step. wikidoc.org This process is also stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org For instance, a cis-alkene will yield a cis-disubstituted cyclopropane. libretexts.org

A kinetic study on the dichlorocarbene addition to 1,3-bis(allyloxy)-5-methylbenzene has been conducted using a multi-site phase-transfer catalyst. pnu.ac.ir The reaction progress was monitored by observing the disappearance of the starting material, 1,3-bis(allyloxy)-5-methylbenzene. pnu.ac.ir

The efficiency and rate of carbene addition reactions are significantly influenced by the reaction conditions. Key factors include the method of carbene generation, the nature of the solvent, the temperature, and the presence of catalysts.

Phase-Transfer Catalysis: The generation of dichlorocarbene from chloroform and aqueous sodium hydroxide is often facilitated by a phase-transfer catalyst (PTC). wikidoc.orgpnu.ac.ir The PTC, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide, transports the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate chloroform to initiate the formation of dichlorocarbene. wikidoc.org The use of multi-site phase-transfer catalysts has been shown to be effective in the dichlorocarbene addition to 1,3-bis(allyloxy)-5-methylbenzene. pnu.ac.ir

Ultrasonication: The application of ultrasonic irradiation has been demonstrated to enhance the rate of dichlorocarbene addition to 1,3-bis(allyloxy)-5-methylbenzene under phase-transfer catalysis conditions. pnu.ac.ir A kinetic study revealed that the pseudo-first-order rate constant was higher when ultrasound was used in combination with mechanical stirring compared to either method alone. pnu.ac.irchemrxiv.org The rate of the reaction was found to be dependent on factors such as stirring speed, substrate concentration, catalyst concentration, sodium hydroxide concentration, and temperature. pnu.ac.ir

Catalyst Influence on Selectivity: In broader carbene chemistry, the choice of metal catalyst can influence the selectivity of the reaction. For instance, iron(II) chloride and copper(I) chloride have been shown to be effective catalysts for various carbene addition reactions. nih.gov Different metal catalysts can favor different reaction pathways, such as dimerization versus cross-coupling. nih.gov

Dichlorocarbene Addition to Allyloxybenzenes

Rearrangement Reactions

Rearrangement reactions are fundamental processes in organic chemistry that involve the intramolecular migration of an atom or group. The Claisen rearrangement is a prominent example, particularly for allyl phenyl ethers.

The Claisen rearrangement is a clockss.orgclockss.org-sigmatropic rearrangement where an allyl phenyl ether rearranges upon heating to form an ortho-allylphenol. wikipedia.orglibretexts.org The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. wikipedia.orglibretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the more stable aromatic phenol. libretexts.orgbyjus.com

The regioselectivity of the Claisen rearrangement of meta-substituted allyl phenyl ethers is a subject of considerable investigation. The electronic nature of the substituent on the aromatic ring plays a crucial role in directing the migration of the allyl group. chemrxiv.orgwikipedia.orgskemman.is

Electron-donating groups at the meta-position tend to favor the migration of the allyl group to the less sterically hindered ortho-position (the para-position relative to the substituent). wikipedia.orgskemman.is

Electron-withdrawing groups at the meta-position, conversely, direct the rearrangement towards the more sterically hindered ortho-position (the ortho-position relative to the substituent). wikipedia.orgskemman.is

For example, a methoxy (B1213986) group (an electron-donating group) at the meta-position directs the rearrangement to the para-position, while a bromo group (an electron-withdrawing group) directs it to the ortho-position. wikipedia.org Theoretical calculations and experimental data have been used to analyze the influence of substituents on the atomic charges of the reacting carbons, providing insight into the observed regioselectivity. chemrxiv.orgskemman.is

In the case of this compound, the Claisen rearrangement can lead to a mixture of diallylated products. beilstein-journals.org

The outcome of a Claisen rearrangement can be governed by either kinetic or thermodynamic control, which is often dependent on the reaction temperature. skemman.isstackexchange.com

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. skemman.isstackexchange.com

Thermodynamic control favors the most stable product, which may not necessarily be the one that forms the quickest. skemman.isstackexchange.com

For some substituted allyl phenyl ethers, the kinetically favored product may differ from the thermodynamically favored one. skemman.is For example, with a meta-methyl substituent, theoretical calculations suggested that while one isomer was thermodynamically more stable, the other was kinetically favored due to a lower energy transition state. skemman.is This implies that at lower temperatures, the kinetic product would predominate, while higher temperatures might be required to favor the formation of the thermodynamic product. skemman.is The transition from kinetic to thermodynamic control can vary significantly depending on the specific substrate. skemman.is The Claisen rearrangement is generally considered irreversible due to the final tautomerization step that re-establishes aromaticity, suggesting that the product distribution is often under kinetic control. stackexchange.com

Claisen Rearrangement Studies on Allyl Phenyl Ethers

Regioselectivity Analysis

Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamic parameters provides crucial insights into the underlying mechanisms of chemical transformations. For reactions involving this compound, particularly the Claisen rearrangement, these investigations help to elucidate the nature of the transition state and the factors influencing the reaction rate.

The kinetics of the Claisen rearrangement of aryl allyl ethers, including this compound, have been described using a pseudo-first-order kinetic model. researchgate.net This model is applicable when the concentration of one reactant is significantly higher than the others, causing its concentration to remain effectively constant throughout the reaction. In the context of the Claisen rearrangement, this can be achieved under specific experimental conditions, such as when the reaction is catalyzed or when a solvent is involved in the rate-determining step.

For instance, the acid-catalyzed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid (TFA) has been shown to follow first-order kinetics. rsc.org The rate of this rearrangement is sensitive to various factors, including the presence of co-solvents, water concentration, and salt effects. rsc.org Similarly, the synthesis of this compound via the O-allylation of resorcinol with allyl bromide under phase-transfer catalysis conditions has also been successfully modeled using a pseudo-first-order kinetic equation. researchgate.netresearchgate.net In this case, the apparent rate constant was observed to increase linearly with an increase in the concentration of the phase-transfer catalyst, temperature, potassium hydroxide, and stirring speed. researchgate.net

Kinetic studies on the zinc triflate-catalyzed Claisen rearrangement of O-allyl kojates also demonstrated a fit to a standard first-order kinetic equation, allowing for the determination of rate constants and the catalytic rate acceleration. nih.gov These examples highlight the utility of pseudo-first-order kinetic modeling in quantifying the reaction rates of processes involving allyloxybenzene derivatives under various conditions.

Table 1: Kinetic Data for Reactions Involving Allyloxybenzene Analogues

| Reactant/Reaction | Conditions | Kinetic Model | Rate Constant (k) | Reference |

| Allyl aryl ethers rearrangement | Trifluoroacetic acid (TFA), 60°C | First-order | Varies with TFA concentration | rsc.org |

| O-allyl kojate rearrangement | Zinc triflate catalyst, 80°C | First-order | 0.035 s⁻¹ (catalyzed) | nih.gov |

| O-allyl kojate rearrangement | Uncatalyzed, 80°C | First-order | 0.001 s⁻¹ (uncatalyzed) | nih.gov |

| Synthesis of this compound | Phase-transfer catalysis, ultrasound | Pseudo-first-order | Dependent on catalyst, temperature, etc. | researchgate.netresearchgate.net |

Evaluation of Thermodynamic Activation Parameters

The thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide valuable information about the transition state of a reaction. These parameters can be determined from the temperature dependence of the reaction rate constant using the Arrhenius and Eyring equations.

For the Claisen rearrangement of allyloxyarenes, these parameters help to understand the degree of order and the energetic requirements of the transition state. For example, a negative entropy of activation suggests a more ordered, cyclic transition state, which is characteristic of the concerted pericyclic mechanism of the Claisen rearrangement. organic-chemistry.org

Kinetic studies of the Claisen rearrangement of various allyl vinyl ethers have allowed for the calculation of these activation parameters. rsc.org For instance, in the thermal rearrangement of bis-vinyl ether substrates, variable-temperature NMR spectroscopy was used to determine the rate constants at different temperatures, which in turn were used to calculate ΔH‡, ΔS‡, and ΔG‡. rsc.org The results from these studies often support a highly polarized transition state. rsc.org

In the synthesis of this compound via phase-transfer catalysis, the activation energy (Ea) was calculated from an Arrhenius plot of the rate constants at different temperatures. researchgate.netresearchgate.net Similarly, for the iron (III) chloride catalyzed Claisen rearrangement of allyloxyarenes, the activation energy was obtained from the relationship between the rate constant and the reaction temperature. scirp.org These thermodynamic data are crucial for comparing reaction mechanisms under different catalytic and solvent conditions. rsc.org

Table 2: Thermodynamic Activation Parameters for Claisen Rearrangement of Allyl Ether Analogues

| Compound/Reaction | ΔH‡ (kcal·mol⁻¹) | ΔS‡ (cal·K⁻¹·mol⁻¹) | ΔG‡ (kcal·mol⁻¹) | Reference |

| Allyl vinyl ether (in di-n-butyl ether) | 25.4 | -15.9 | Not specified | rsc.org |

| Oxygen-substituted allyl vinyl ether 1 | 22.4 | -14.7 | Not specified | rsc.org |

| Oxygen-substituted allyl vinyl ether 2 | 30.9 | -7.0 | Not specified | rsc.org |

| Oxygen-substituted allyl vinyl ether 3 | 24.7 | -12.8 | Not specified | rsc.org |

| Synthesis of this compound | Ea determined from Arrhenius plot | Not specified | Not specified | researchgate.netresearchgate.net |

| FeCl₃ catalyzed allyloxyarene rearrangement | Ea determined from Arrhenius plot | Not specified | Not specified | scirp.org |

Applications in Advanced Materials Science and Polymer Chemistry

Monomeric Precursors for Polymer Synthesis

1,3-Bis(allyloxy)benzene is a key monomeric precursor in the synthesis of a wide range of polymers. Its bifunctional nature, arising from the two reactive allyl groups, enables the formation of linear, branched, and cross-linked polymer architectures.

Design of Allyloxy-Functionalized Monomers

The design of allyloxy-functionalized monomers, such as this compound, is a strategic approach to introduce specific functionalities and properties into polymers. The allyl groups provide sites for further chemical modification, allowing for the creation of materials with diverse characteristics. For instance, the presence of these groups can enhance the mechanical stability of polymers through free-radical cross-linking.

The synthesis of this compound is typically achieved through the O-allylation of resorcinol (B1680541) with allyl bromide. smolecule.com This reaction can be optimized using techniques like phase-transfer catalysis and ultrasonication to improve efficiency and reaction rates. smolecule.com The resulting monomer possesses a structure that is amenable to various polymerization techniques. smolecule.com

The strategic placement of allyloxy groups on the benzene (B151609) ring influences the reactivity of the monomer and the architecture of the resulting polymer. This design flexibility allows for the creation of polymers with controlled degradability, self-assembly behavior, and other desirable properties for material science applications. smolecule.com

Role in Various Polymerization Mechanisms

The allyl groups of this compound are susceptible to several polymerization mechanisms, making it a versatile monomer. Radical polymerization is a common method where the double bonds of the allyl groups react to form long polymer chains. smolecule.com This process can be initiated by thermal or photochemical means.

Furthermore, this compound can participate in other polymerization reactions, such as ring-opening metathesis polymerization (ROMP), which is a powerful tool for synthesizing functional polymers. While not a direct participant in ROMP as a cyclic olefin, its derivatives or co-monomers can be designed to undergo this type of polymerization.

The ability of this compound to engage in various polymerization pathways makes it a valuable component in the synthesis of a broad spectrum of polymeric materials, from simple linear chains to more complex networks.

Dendrimeric and Hyperbranched Polymeric Architectures

Beyond linear polymers, this compound and its derivatives are instrumental in the construction of highly branched, three-dimensional macromolecules known as dendrimers and hyperbranched polymers. These structures exhibit unique properties due to their globular shape and high density of functional groups on their periphery.

Synthesis of Allyl-Terminated Dendrons and Dendrimers

Allyl-terminated dendrons and dendrimers are a significant class of dendritic polymers, and this compound can be a key precursor in their synthesis. The two allyl groups provide branching points for the growth of dendritic wedges (dendrons), which can then be attached to a central core to form a complete dendrimer.

The synthesis of these dendritic structures often involves a multi-step process where successive generations of branches are added to the core. The allyl groups at the periphery of the dendrimer are valuable as they can be further functionalized for specific applications, such as drug delivery or catalysis.

Convergent and Divergent Synthetic Approaches

The synthesis of dendrimers can be broadly categorized into two main approaches: divergent and convergent synthesis. wikipedia.orgnih.govscispace.com

Divergent Synthesis: This method starts from a multifunctional core molecule and grows outwards. nih.govscispace.com Each successive reaction adds a new generation of branches. nih.gov For example, a core molecule can be reacted with a monomer containing one reactive group and two protected reactive groups. After the reaction, the protected groups are deprotected to allow for the next generation of branching. This process is repeated to build the dendrimer layer by layer. The divergent approach is suitable for producing large quantities of dendrimers. scispace.com

Convergent Synthesis: In this approach, the dendrimer is built from the outside in. nih.govscispace.com Small dendritic fragments, called dendrons, are synthesized first and then attached to a central core in the final step. nih.gov This method offers better control over the final structure and purity of the dendrimer. scispace.com

Both approaches have been utilized in the synthesis of dendrimers where allyloxy groups, derived from precursors like this compound, serve as the terminal functional groups.

Fréchet-Type Poly(aryl ether) Dendrimers

Fréchet-type poly(aryl ether) dendrimers are a well-known class of dendrimers characterized by their ether linkages. The synthesis of these dendrimers often employs building blocks that can be derived from or are analogous in reactivity to this compound. For instance, the synthesis of Fréchet-type dendrimers with allyl end groups has been accomplished using both convergent and divergent strategies. researchgate.net

In a typical convergent synthesis of a Fréchet-type dendron, a molecule like 3,5-dihydroxybenzyl alcohol can be reacted with an allyl halide to introduce the terminal allyl groups. This functionalized dendron can then be coupled to a core molecule. The principles of these syntheses are directly applicable to building blocks derived from this compound. These dendrimers are of interest for their potential in various applications, including as mimics of biological molecules. nih.gov

Integration within Calixarene-Based Polymer Structures

Calixarenes are macrocyclic compounds that are foundational in host-guest chemistry and are utilized as building blocks for more complex polymeric structures. rsc.org The synthesis of calixarene-based polymers often involves the use of monomers that can form the characteristic cup-shaped structure of the calixarene (B151959). While direct integration of this compound into a calixarene polymer is not extensively documented in the reviewed literature, the use of structurally analogous 1,3-disubstituted benzene derivatives in the formation of related macrocycles suggests its potential.

For instance, the synthesis of homothiacalix wikipedia.orgarenes has been achieved through a one-pot macrocyclization involving the reaction of 1,3-bis(mercaptomethyl)benzene nucleophiles with 1,3-bis(bromomethyl)benzene (B165771) derivatives. This demonstrates that 1,3-disubstituted benzene rings can serve as key components in the formation of calixarene-like structures. Furthermore, allyloxy-functionalized calixarenes, such as tetrakis(allyloxy)calix wikipedia.orgarene, have been used in olefin metathesis reactions to create novel bis-calixarene molecular capsules. researchgate.net These examples highlight the utility of both the 1,3-disubstituted benzene core and the reactive allyloxy groups in the synthesis of complex, multi-cyclic polymer structures. The potential exists for this compound to be used in similar condensation or coupling reactions to create novel calixarene-based materials.

Formation of Cross-linked Polymer Networks

The bifunctionality of this compound, owing to its two polymerizable allyl groups, makes it an effective cross-linking agent. smolecule.comresearchgate.net When incorporated into a polymer matrix containing suitable reactive sites, the allyl groups can participate in reactions that form covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This cross-linking imparts enhanced thermal stability, mechanical strength, and solvent resistance to the resulting material.

The cross-linking process can be initiated by thermal means or by the addition of a radical initiator. For example, in polyethylene (B3416737) compositions, allylic coagents are used in conjunction with peroxides to induce cross-linking. While direct examples involving this compound are not prominent, the use of a closely related compound, 1,3,5-tris(allyloxy)benzene, as a crosslinking coagent in polyethylene demonstrates the principle. The allyl groups provide sites for radical-mediated coupling between polymer chains. Similarly, polymers containing pendant allyl groups can undergo thermally or photochemically induced cross-linking to form networked polymers with improved material properties.

Advanced Polymerization Techniques and Methodologies

Atom Transfer Radical Polymerization (ATRP) using Allyloxy Initiators

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net While the direct polymerization of this compound via ATRP is not described in the available literature, the synthesis of polymers with pendant allyloxy groups using ATRP is well-established.

This is typically achieved by using a functional initiator that contains one or more allyloxy groups. For example, a novel ATRP initiator, 2-(1,1-bis(4-(allyloxy)phenyl)-3-oxoisoindolin-2-yl)ethyl 2-bromo-2-methylpropanoate, has been synthesized from phenolphthalein. researchgate.net This initiator was successfully used to produce well-defined polystyrene macromonomers with bis-allyloxy functionalities at one end of the polymer chain. researchgate.net The presence of the allyloxy groups was confirmed, and their reactivity was demonstrated through subsequent chemical modifications. researchgate.net This approach allows for the precise placement of allyloxy groups within a polymer structure, which can then be used for further reactions, such as cross-linking or grafting.

Inverse Vulcanization for Chalcogenide Hybrid Polymers

Inverse vulcanization is a process that utilizes elemental sulfur as a comonomer to create sulfur-rich polymers. wikipedia.orgd-nb.info This technique is of significant interest for creating materials with high refractive indices, infrared transparency, and applications in energy storage. jiangnan.edu.cnliverpool.ac.uk The process involves heating elemental sulfur to induce its ring-opening polymerization into diradical polysulfide chains, which are then capped and cross-linked by a small organic comonomer. wikipedia.orgsocratic.org

Compounds with multiple reactive unsaturated groups, such as dienes or diallyl compounds, are suitable for this purpose. Research has shown that comonomers with allyloxy linkers can be effectively used in inverse vulcanization to produce sulfur-linked polymers. jiangnan.edu.cn For instance, a study investigated a series of comonomers with one, two, and four allyloxy groups, demonstrating that increasing the number of allyloxy linkers can influence the properties of the resulting sulfur copolymer, such as its bandgap energy and performance in battery applications. jiangnan.edu.cn Given its structure, this compound is a prime candidate for use as a cross-linker in inverse vulcanization, reacting with the sulfur diradicals to form a stable, cross-linked chalcogenide hybrid polymer network.

Photopolymerization and Three-Dimensional (3D) Printing Applications

Photopolymerization, the use of light to initiate and propagate polymerization reactions, is the fundamental technology behind vat photopolymerization-based 3D printing techniques like stereolithography (SLA) and digital light processing (DLP). researchgate.netmdpi.com These methods rely on a liquid resin, composed of monomers, oligomers, and a photoinitiator, which solidifies upon exposure to light. revmaterialeplastice.ro The allyl groups of this compound make it a suitable monomer for free-radical photopolymerization. smolecule.com More significantly, it serves as a key structural motif in the design of high-performance photoinitiators. researchgate.net

For a compound to function as a photoinitiator, it must absorb light at the wavelength of the light source and generate reactive species, typically free radicals, to initiate polymerization. In recent research, novel ketone derivatives containing a peripheral this compound group have been designed and synthesized to act as high-performance photoinitiators for the free-radical polymerization of acrylates. researchgate.net

These allyloxy ketones, when used in combination with an amine and an iodonium (B1229267) salt, can efficiently initiate the photopolymerization of multifunctional acrylates upon irradiation with visible light LEDs. researchgate.net The research demonstrated that the photochemical reactivity and initiating ability could be tuned by altering the central core of the ketone molecule while retaining the this compound substituent. researchgate.net The presence of the allyloxy groups also contributes to high migration stability, meaning the photoinitiator and its byproducts are less likely to leach out of the cured polymer, a crucial factor for many applications. The effectiveness of these systems in both thick and thin films makes them suitable for applications such as the fabrication of 3D patterns and photocomposites. researchgate.net

Interactive Data Table: Properties of Allyloxy Ketone Photoinitiators

Below is a summary of the performance of different ketone photoinitiators containing the this compound moiety in the photopolymerization of a tetrafunctional acrylate (B77674) monomer.

| Photoinitiator System | Final Acrylate Conversion (Thick Film, 1.4 mm) | Final Acrylate Conversion (Thin Film, 25 µm) | Key Finding |

| Ketone-2/Amine/Iodonium Salt | Highest Conversion | Lower Conversion | Optimal for thick film polymerization |

| Ketone-5/Amine/Iodonium Salt | Lower Conversion | Highest Conversion | Optimal for thin film polymerization |

Data synthesized from research on allyloxy ketones as photoinitiators. researchgate.net

Thiol-Ene "Click" Chemistry in Photopolymerizable Systems

The radical-mediated thiol-ene reaction has been widely recognized as a "click" reaction due to its high efficiency, stereospecificity, and tolerance to a wide range of functional groups. thieme-connect.de This reaction proceeds via a step-growth mechanism, which offers advantages such as delayed gel points and reduced shrinkage stress compared to traditional chain-growth polymerizations. beilstein-journals.org The process is typically initiated by light, providing excellent spatial and temporal control over the polymerization. nih.govconicet.gov.ar

The fundamental mechanism involves the photochemical generation of a thiyl radical from a thiol compound in the presence of a photoinitiator. conicet.gov.ar This radical then adds across an 'ene' (a C=C double bond), such as one of the allyl groups on this compound. The resulting carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain. conicet.gov.ar

Within this framework, this compound serves as a difunctional 'ene' monomer. Its two allyl groups can react with multifunctional thiols (thiols with two or more -SH groups) to form a cross-linked polymer network. The properties of the final material, such as rigidity and thermal stability, can be tuned by the choice of the thiol comonomer and the structure of the ene. researchgate.net The rigid phenoxy core of this compound contributes to the synthesis of polymers with higher thermal stability and mechanical strength compared to those made from more flexible, aliphatic ene monomers. beilstein-journals.orgresearchgate.net

| Component | Role in System | Example(s) |

| Ene Monomer | Provides C=C double bonds for the addition reaction. The core structure influences final polymer properties. | This compound |

| Thiol Crosslinker | A multifunctional thiol that reacts with the 'ene' to form the cross-linked network. | Trimethylolpropane tris(3-mercaptopropionate) (TMPTP), Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) researchgate.net |

| Photoinitiator | A molecule that generates radicals upon exposure to light (typically UV), initiating the reaction. | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Benzophenone (BP) conicet.gov.arnih.gov |

Post-Polymerization Chemical Modification

A key advantage of incorporating this compound into a polymer backbone is that the allyl groups remain as pendent functionalities that are available for subsequent chemical reactions. iisc.ac.in This allows for post-polymerization modification, a powerful strategy to alter the polymer's properties or to introduce new functionalities without changing the main polymer chain. acs.orgrsc.org

Epoxidation of Allyl Functionalities

The pendent allyl groups within a polymer matrix can be readily converted into epoxide rings. This transformation is typically achieved by reacting the polymer with an epoxidizing agent, such as a peroxy acid like 3-chloroperoxybenzoic acid (m-CPBA). researchgate.net The reaction converts the nonpolar, hydrophobic allyl group into a polar, reactive oxirane ring.

This modification significantly alters the chemical nature of the polymer, introducing sites for subsequent ring-opening reactions. vulcanchem.com For example, the newly formed epoxide groups can react with amines or other nucleophiles, allowing for the grafting of different chemical moieties or the formation of a secondary cross-linked network. This approach has been used to transform bis-allyloxy functionalized macromonomers into bis-epoxy functionalized versions. researchgate.net

Hydrosilylation Reactions

Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl group. mdpi.com This reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst. mdpi.comillinois.edu The reactivity of allyloxy functionalities in hydrosilylation reactions has been demonstrated on various macromonomers. researchgate.net

By performing hydrosilylation on a polymer containing this compound units, silane (B1218182) or siloxane functionalities can be incorporated into the material's side chains. This can be used to impart specific properties, such as increased hydrophobicity, improved thermal stability, or to create sites for subsequent cross-linking through moisture-curing or other silane-specific chemistries. The reaction typically proceeds with high selectivity for the anti-Markovnikov product. illinois.edu

Further Derivatization via Thiol-Ene Reactions

Beyond its use in initial polymerization, the thiol-ene reaction is a powerful tool for the post-polymerization modification of materials containing pendent allyl groups. iisc.ac.inresearchgate.net This "click" reaction allows for the efficient and specific attachment of a wide variety of thiol-containing molecules to the polymer backbone under mild, often photo-initiated, radical conditions. researchgate.net

This strategy enables a dramatic and precise tuning of the polymer's properties. For instance, a hydrophobic polymer synthesized from this compound can be rendered water-soluble by reacting its pendent allyl groups with a thiol containing a carboxylic acid group, such as mercaptosuccinic acid or mercaptopropionic acid. iisc.ac.in This creates a novel amphiphilic polymer system where the hydrophobic backbone is decorated with hydrophilic side chains. iisc.ac.in This method's high efficiency allows for quantitative or near-quantitative modification of the available allyl groups. researchgate.net

| Modification | Reagent(s) | Catalyst/Initiator | Resulting Functional Group |

| Epoxidation | 3-Chloroperoxybenzoic acid (m-CPBA) researchgate.net | None (direct reaction) | Epoxide (Oxirane) |

| Hydrosilylation | Hydrosilanes (e.g., R₃SiH) | Platinum complexes (e.g., Karstedt's catalyst) mdpi.comillinois.edu | Silyl Ether |

| Thiol-Ene Derivatization | Functional Thiols (e.g., Mercaptosuccinic acid) iisc.ac.in | Photoinitiator (e.g., DMPA) + UV light nih.govresearchgate.net | Thioether |

Supramolecular Chemistry and Molecular Recognition Phenomena

Investigation of Non-Covalent Interactions in Related Systems

Non-covalent interactions are the cornerstone of supramolecular chemistry, governing the formation and stability of molecular assemblies in biological and chemical systems. researchgate.netnih.gov These forces include hydrogen bonding, van der Waals forces, π-π interactions, and electrostatic interactions. researchgate.netwikipedia.org While direct studies on 1,3-bis(allyloxy)benzene are limited, research on related structures containing aromatic rings and allyloxy moieties provides insight into its potential interactive capabilities.

The primary non-covalent interactions are characterized by their relatively low energy compared to covalent bonds.

Data sourced from general classifications of non-covalent interaction energies. wikipedia.org

Research on complex molecules featuring allyloxybenzylidene groups, such as (3E,5E)-3,5-Bis(4-allyloxybenzylidene)-1-benzylpiperidin-4-one, has demonstrated the presence of π–π interactions that lead to the formation of molecular dimers. researchgate.net In these structures, the centroid–centroid distance between aromatic rings is a key parameter. researchgate.net Furthermore, weak C—H···π contacts can link these dimers into extended one-dimensional chains. researchgate.net The benzene (B151609) ring in this compound provides a platform for similar π-π stacking interactions, which are crucial for stabilizing complex chemical species. researchgate.net The nature of interactions between benzene and other molecules can be structure-determining, leading to different types of networks. rsc.org

Theoretical studies on benzene and its derivatives confirm that their aromatic surfaces have attractive zones for interaction with other molecules, and the stability of these interactions is governed by both electrostatic and dispersion forces. researchgate.net The presence of the two allyloxy groups in this compound can influence the electron density of the benzene ring, thereby modulating these potential non-covalent interactions.

Design Principles for Self-Assembly and Molecular Recognition (Potential)

Self-assembly is the autonomous organization of components into structurally well-defined aggregates, driven by non-covalent interactions. acs.org The design of molecules that can self-assemble relies on encoding specific recognition information into their structure, including molecular shape, and the strategic placement of functional groups that can engage in directional interactions like hydrogen bonding or π-stacking. rsc.org

The molecular architecture of this compound suggests its potential as a building block, or "tecton," for self-assembly. Its C2-symmetric, bent shape, a result of the 1,3-substitution pattern on the benzene ring, can be a design element for creating curved or cyclic supramolecular structures. This contrasts with linear 1,4-substituted benzenes or trigonal 1,3,5-substituted benzenes.

The principles of self-assembly can be observed in related systems. For instance, benzene-1,3,5-tricarboxamides (BTAs) are well-known for their ability to form extensive one-dimensional supramolecular polymers through intermolecular hydrogen bonding. rsc.org Similarly, alkyloxy-containing diphenyl ether organogelators can self-assemble into highly ordered nanostructures like nanofeathers, nanofibers, and nanosheets, driven by a combination of van der Waals interactions and π-stacking. acs.org

For this compound, several potential self-assembly pathways can be envisioned:

π-π Stacking: The central benzene ring can stack with other aromatic molecules, a fundamental process in the formation of many supramolecular structures. researchgate.net

Functional Group Interaction: The terminal allyl groups offer sites for further chemical modification, allowing for the introduction of functionalities (e.g., hydrogen-bonding moieties, charged groups) that can direct more complex self-assembly processes. researchgate.net

Coordination Chemistry: The oxygen atoms of the ether linkages could potentially coordinate with metal ions, leading to the formation of metallosupramolecular architectures, a strategy used to create complex structures like heteroleptic dinuclear kites from multivalent ligands. beilstein-journals.orgbeilstein-journals.org

Considerations for Host-Guest Chemistry and Mechanically Interlocked Molecules (Potential)

The structural features of this compound also make it a potential component in host-guest systems and for the construction of mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes. beilstein-journals.org

Host-Guest Chemistry: In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule through non-covalent interactions. scielo.br The benzene core of this compound could act as a guest, fitting into the cavities of various host molecules like cyclodextrins, cyclophanes, or metallo-organic helicates. beilstein-journals.orgscielo.br Studies have shown that other benzene derivatives can be bound within the cavities of complex hosts. d-nb.info For example, research on derivatives of p-(allyloxy)phenol has demonstrated their ability to form self-inclusion complexes with modified cyclodextrins, where one of the (allyloxy)phenyl substituents is located inside the cyclodextrin (B1172386) cavity. acs.org This highlights the potential for the allyloxybenzene moiety to participate in such inclusion phenomena. acs.org

Mechanically Interlocked Molecules (MIMs): MIMs are composed of two or more components that are entangled in space and not connected by covalent bonds. rsc.orgfrontiersin.org

Rotaxanes: These consist of a linear "thread" molecule passing through a cyclic "wheel" molecule, with bulky "stoppers" at the ends of the thread to prevent disassembly. Derivatives of this compound could potentially serve as the thread component. The allyl groups could be functionalized to attach the necessary stopper groups. The synthesis of rotaxanes has been achieved using scaffolds like 2,5-bis(allyloxy)terephthalate, indicating the utility of allyloxy-benzene structures in this area. acs.org

Catenanes: These are made of two or more interlocked macrocycles. While this compound is not a macrocycle itself, it is a versatile precursor. smolecule.com It could be functionalized and used in reactions to form the macrocyclic components needed for catenane synthesis. For instance, a precursor containing an allyloxy group has been used as a key component in a synthetic route toward researchgate.netcatenanes, where the allyl groups participate in a ring-closing metathesis reaction to form the final interlocked structure. rsc.org

The potential for this compound in these advanced applications stems from its combination of a rigid aromatic platform with reactive peripheral functional groups, a common design strategy in the synthesis of complex supramolecular systems. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These calculations yield detailed information about electronic structure, molecular geometry, and reaction energetics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic properties of molecules. nih.gov It has proven to be essential for understanding reaction processes and calculating the electronic structure of organic molecules. nih.gov For 1,3-bis(allyloxy)benzene, DFT calculations are particularly valuable for elucidating the factors that control the regioselectivity of its characteristic Claisen rearrangement.

The Claisen rearrangement of this compound can potentially yield two different ortho-allyl phenols. The outcome is governed by the electronic properties of the benzene (B151609) ring. DFT calculations can map the electron density and electrostatic potential to predict reactive sites. Studies on analogous meta-substituted allyloxyaryl systems have shown that electron-withdrawing groups strongly direct the rearrangement to the more hindered ortho position, an effect that DFT calculations confirm is primarily electronic in nature. nih.gov

| Population Analysis Method | Principle | Application to Reactivity of Aryl Ethers |

|---|---|---|

| Mulliken Population Analysis (MPA) | Partitions orbital overlaps equally between the two atoms involved. | Provides a qualitative guide to atomic charges and reactivity, though known to be basis-set dependent. |

| Löwdin Population Analysis | Uses a symmetric orthogonalization of the basis set to partition electron density. | Often yields more stable and physically reasonable charges than Mulliken analysis. |

| Hirshfeld Population Analysis | Divides the electron density at each point in space between atoms based on their contribution to the total density at that point. | Considered less basis-set dependent and provides a more robust description of charge distribution. skemman.is |

| Natural Population Analysis (NPA) | Assigns electrons to atoms based on the occupancy of Natural Atomic Orbitals (NAOs). Part of the NBO analysis suite. | Generally provides the most reliable atomic charges for predicting electrostatic effects on reactivity. skemman.is |

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. These methods, while computationally more demanding than DFT, can provide higher accuracy, which is crucial for detailed mechanistic investigations.

In the context of the Claisen rearrangement, ab initio calculations are vital for accurately determining the energies of transition states and intermediates, which allows for the differentiation between competing reaction pathways (e.g., concerted vs. stepwise mechanisms). For instance, in a study of a related rearrangement, DFT results suggested a certain pathway, but higher-level ab initio RI-MP2 calculations were required to definitively support a stepwise mechanism involving an ionic intermediate. rsc.org

Furthermore, ab initio methods like Møller-Plesset perturbation theory (MP2) and the highly accurate composite method CBS-QB3 serve as benchmarks to assess the performance and reliability of various DFT functionals for studying these reactions. nih.gov For the aromatic Claisen rearrangement of allyl phenyl ether, ab initio calculations can establish the activation free energy barrier, providing a reference against which DFT results are judged. nih.gov While no specific ab initio studies on this compound are prominently available, these established methodologies are directly applicable to resolving the fine details of its rearrangement mechanism.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the classical motion of atoms and molecules over time, providing a "movie" of molecular behavior. This allows for the study of dynamic processes, conformational changes, and solvent effects.

Ground-state MD simulations are used to explore the potential energy surface of a molecule in its electronic ground state. For this compound, MD can be used to study its conformational landscape, such as the relative orientations of the two allyloxy side chains and their flexibility.

More advanced "direct-dynamics" trajectory simulations, where the forces are calculated "on-the-fly" using a quantum mechanical method like DFT, can be used to simulate the entire course of a chemical reaction. mdpi.comnih.gov Studies on the Claisen rearrangement of allyl vinyl ether have used this approach to trace the bond-breaking and bond-forming events from reactant to product via the transition state. mdpi.comnih.govresearchgate.net Such simulations reveal that the reaction proceeds through distinct steps and can be influenced by the surrounding environment. nih.govresearchgate.net MD simulations are also instrumental in developing high-precision force fields that can accurately model chemical reactions at a lower computational cost than direct-dynamics methods. researcher.life

Excited-state molecular dynamics is a technique used to simulate molecular behavior after absorption of light, when the molecule is in an electronic excited state. It is a critical tool for studying photochemical reactions, fluorescence, and other photophysical processes. The primary reaction of this compound, the Claisen rearrangement, is a thermal sigmatropic rearrangement that occurs on the electronic ground-state potential energy surface. Therefore, excited-state molecular dynamics is generally not the primary computational method employed for investigating its characteristic reactivity.

Ground-State Molecular Dynamics

Advanced Computational Analysis Techniques

Raw output from quantum chemical calculations can be further processed using advanced analysis techniques to extract deeper chemical insights. These methods translate complex wavefunctions into chemically intuitive concepts like bonds, lone pairs, and non-covalent interactions.

One of the most powerful methods is Natural Bond Orbital (NBO) analysis. uni-muenchen.de NBO transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements: core orbitals, lone pairs, and bonds. uni-muenchen.defaccts.de It also identifies "non-Lewis" orbitals, which are typically empty anti-bonding orbitals. The analysis of interactions between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors) reveals hyperconjugative and delocalization effects that stabilize the molecule. uni-muenchen.de

Other techniques include the Quantum Theory of Atoms in Molecules (QTAIM), which defines atoms and bonds based on the topology of the electron density, and the Non-Covalent Interaction (NCI) index, which is used to visualize and characterize weak interactions like van der Waals forces and hydrogen bonds within and between molecules. mdpi.com

| Analysis Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Natural Population Analysis (NPA) | Provides robust atomic charges based on natural atomic orbitals. | Predicting the most nucleophilic carbon atoms on the benzene ring, thus determining the regioselectivity of the Claisen rearrangement. skemman.is |

| Natural Bond Orbital (NBO) Analysis | Identifies chemical bonds, lone pairs, and stabilization energies from electron delocalization (hyperconjugation). uni-muenchen.deajol.info | Quantifies the strength of C-O and C=C bonds, analyzes the electronic effects of the ether oxygen atoms, and identifies stabilizing interactions. |

| Non-Covalent Interaction (NCI) Index | Visualizes the location and nature of weak non-covalent interactions (e.g., van der Waals, steric repulsion). mdpi.com | Reveals intramolecular interactions between the two allyloxy chains or between the chains and the ring, which can influence conformational preferences. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Defines atomic properties and characterizes chemical bonds (e.g., covalent vs. ionic) based on electron density topology. | Provides a rigorous definition of bond paths and bond strengths within the molecule. |

Population Analysis (e.g., Mulliken, Löwdin, Hirshfeld)

Population analysis is a cornerstone of computational chemistry for quantifying the distribution of electronic charge among the atoms within a molecule. Different methods partition the molecular wavefunction or electron density in distinct ways, providing varied, complementary perspectives on atomic charges. While these charges are not physical observables, they are invaluable for interpreting chemical reactivity and bonding. For this compound, population analyses have been employed to understand the influence of the allyloxy substituents on the electronic character of the benzene ring, particularly in the context of reaction regioselectivity.

Several schemes, including Mulliken, Löwdin, and Hirshfeld, have been used to analyze the atomic charges of this compound and related substituted allyl phenyl ethers. These methods vary in their mathematical formulation and basis set dependency. science.govjiangnan.edu.cn

Mulliken Population Analysis : Historically one of the most common methods, Mulliken analysis partitions electron density based on the contribution of atomic orbitals to molecular orbitals. mdpi.com It is known for its computational simplicity but can be highly sensitive to the choice of basis set. science.govjiangnan.edu.cn

Löwdin Population Analysis : This method first transforms the atomic orbitals into an orthogonal set before assigning electron density. This process generally yields results that are less dependent on the basis set than Mulliken charges, offering a more stable, albeit still approximate, charge distribution. science.govresearchgate.net

A key theoretical study on the Claisen rearrangement of substituted allyl phenyl ethers, including this compound, utilized these population analysis methods to probe the atomic charges on the aryl ring. The primary finding was that the calculated atomic charges could predict the regioselectivity of the reaction. Specifically, the carbon atom on the benzene ring that forms the major product isomer was found to possess a higher negative charge compared to the carbon that forms the minor isomer. This suggests that the nucleophilicity of the ring carbons, as quantified by population analysis, is a directing factor in the intramolecular rearrangement.

Table 1: Summary of Population Analysis Findings for this compound and Related Ethers

| Analysis Method | Key Finding | Implication for Reactivity |

|---|---|---|

| Mulliken, Löwdin, Hirshfeld | Substituents influence the atomic charges on the aryl and allyl groups. | Electronic effects of substituents are quantifiable. |

Theoretical Absorption Property Calculations

Theoretical calculations of absorption properties, such as the simulation of UV-Vis spectra, are critical for understanding the electronic transitions within a molecule. These calculations can predict the wavelengths of maximum absorption (λmax), oscillator strengths (a measure of transition probability), and the nature of the molecular orbitals involved (e.g., π → π* transitions). Time-dependent density functional theory (TD-DFT) is a widely used and effective method for simulating the electronic spectra of organic molecules.

Despite the utility of these methods, a detailed theoretical study focused specifically on the absorption properties of this compound is not prominently featured in the reviewed scientific literature. While experimental UV absorption spectra for various substituted benzenes have been documented, and computational studies on the electronic properties of related but different molecules are available, specific TD-DFT or other high-level calculations detailing the electronic transitions, λmax, and oscillator strengths for this compound have not been published.

Such a study would typically involve:

Optimization of the ground-state geometry of the molecule using a suitable level of theory (e.g., DFT with a functional like B3LYP).

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT.

Analysis of the molecular orbitals involved in the primary electronic transitions to characterize them (e.g., HOMO to LUMO transitions).

In the absence of specific published data, a theoretical absorption spectrum for this compound cannot be presented.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural analysis of 1,3-Bis(allyloxy)benzene, offering insights into its molecular framework.

¹H NMR spectroscopy is fundamental for confirming the structure of this compound by identifying the chemical environment of its protons. The spectrum typically displays characteristic signals corresponding to the aromatic and allyl protons.

The chemical shifts (δ) for the protons of this compound are observed at specific positions, indicative of their electronic environment. The protons on the benzene (B151609) ring and the allyl groups can be distinguished, and their coupling patterns provide further structural confirmation. wisc.edulibretexts.org For instance, the allylic protons show distinct multiplets for the -CH=, =CH₂, and -O-CH₂- groups, while the aromatic protons appear in a region typical for substituted benzene rings. libretexts.org

A representative, though not exhaustive, table of expected ¹H NMR chemical shifts is provided below. Actual shifts can vary based on the solvent and experimental conditions.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.3 | Multiplet | |

| Vinylic-H (-CH=) | 5.9 - 6.1 | Multiplet | |

| Vinylic-H (=CH₂) | 5.2 - 5.5 | Multiplet | |

| Allylic-H (-O-CH₂-) | ~4.5 | Doublet | ~5.0 |

This table is illustrative. Specific values can be found in various spectral databases.